molecular formula C10H8BrF3OS B14051129 1-Bromo-1-(2-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-1-(2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14051129
M. Wt: 313.14 g/mol
InChI Key: RFOKTIOBCZZPCT-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a bromine atom, a trifluoromethylthio group, and a phenyl ring attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(2-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of 1-(2-(trifluoromethylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and safety measures to handle the reagents and by-products effectively.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-(2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or acids .

Scientific Research Applications

1-Bromo-1-(2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom and trifluoromethylthio group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles, leading to the formation of new products. Additionally, the trifluoromethylthio group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets .

Comparison with Similar Compounds

  • 1-Bromo-2-(trifluoromethylthio)benzene
  • 1-Bromo-3-(2-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one

Comparison: 1-Bromo-1-(2-(trifluoromethylthio)phenyl)propan-2-one stands out due to its unique combination of a bromine atom and a trifluoromethylthio group attached to a propanone backbone. This structure imparts distinct chemical properties, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C10H8BrF3OS

Molecular Weight

313.14 g/mol

IUPAC Name

1-bromo-1-[2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8BrF3OS/c1-6(15)9(11)7-4-2-3-5-8(7)16-10(12,13)14/h2-5,9H,1H3

InChI Key

RFOKTIOBCZZPCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1SC(F)(F)F)Br

Origin of Product

United States

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